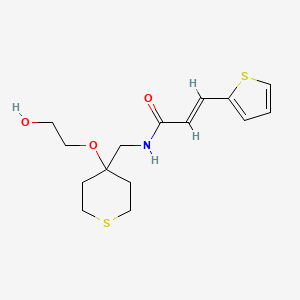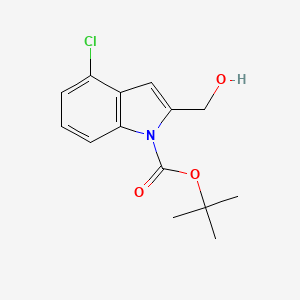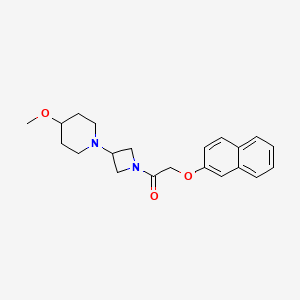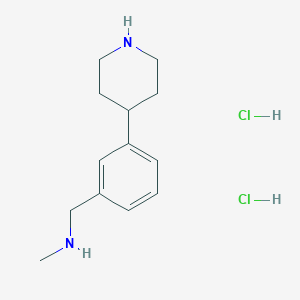![molecular formula C18H17F2N3O2S2 B2475145 N-(2,4-difluorophényl)-2-[(3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acétamide CAS No. 1326899-21-1](/img/structure/B2475145.png)
N-(2,4-difluorophényl)-2-[(3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is a synthetic compound known for its diverse applications in scientific research. This compound contains thieno[3,2-d]pyrimidin structure, making it of interest due to its unique chemical and biological properties.
Applications De Recherche Scientifique
This compound finds extensive applications in various fields due to its unique structure:
Chemistry: : Used as an intermediate in synthetic organic chemistry for developing new materials and catalysts.
Biology: : Serves as a molecular probe or ligand in studying biological systems, particularly in enzyme inhibition and receptor binding studies.
Industry: : Used in the development of specialty chemicals and materials with specific properties, such as polymers or coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
To synthesize this compound, one common method involves the cyclization of suitable thieno and pyrimidine derivatives. The synthesis typically begins with the preparation of the thieno[3,2-d]pyrimidin nucleus, followed by the introduction of the butan-2-yl and sulfanyl groups. This process often involves multi-step reactions such as condensation, cyclization, and substitution under controlled temperature and pressure conditions.
Industrial Production Methods:
On an industrial scale, the synthesis might be streamlined through optimizing reaction conditions, utilizing high-throughput screening of catalysts, and scaling up reaction volumes. The exact conditions and methods vary based on efficiency, yield optimization, and cost-effectiveness considerations.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : This compound may undergo oxidation reactions, potentially forming sulfoxide or sulfone derivatives under suitable oxidizing agents like hydrogen peroxide.
Reduction: : It can be reduced to yield various alcohols or amines depending on the reaction conditions and reducing agents employed, like sodium borohydride.
Substitution: : Halogenation and nitration reactions can occur, especially in aromatic rings within the molecule, facilitated by reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Bromine, chlorine, nitric acid under acidic or basic conditions.
Major Products:
Major products from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives on the aromatic ring.
Mécanisme D'action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. The thieno[3,2-d]pyrimidin scaffold enables it to fit into active sites, potentially inhibiting enzyme activity or altering receptor function. The difluorophenyl group enhances binding affinity and specificity, while the sulfanyl and acetamide groups may influence solubility and overall pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Compared to other thieno[3,2-d]pyrimidin derivatives, this compound stands out due to its unique combination of functional groups:
Similar Compounds: : Examples include 2-{[3-(methyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-acetamide, 2-{[3-(ethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(phenyl)acetamide.
Uniqueness: : The presence of both difluorophenyl and butan-2-yl groups confers enhanced binding affinity and specificity, making it a valuable compound for targeted applications.
Propriétés
IUPAC Name |
2-(3-butan-2-yl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2S2/c1-3-10(2)23-17(25)16-14(6-7-26-16)22-18(23)27-9-15(24)21-13-5-4-11(19)8-12(13)20/h4-8,10H,3,9H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCLJFCKDJWNQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,5-dimethyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-3-carboxamide](/img/structure/B2475062.png)

![Spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-8-carboxylic acid;hydrochloride](/img/structure/B2475066.png)
![6-[2-(4-Benzylpiperidin-1-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2475068.png)
![N-[(4-Methoxyphenyl)methyl]-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2475069.png)

![Methyl (E)-4-[4-(1,2-oxazol-3-ylmethylsulfonyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2475071.png)

![Benzo[d][1,3]dioxol-5-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2475073.png)
![7-(2,5-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2475074.png)



![N-[(2S,3R)-2-Tert-butyl-6-oxopiperidin-3-yl]-2-chloropropanamide](/img/structure/B2475085.png)
